molecular formula C10H10O2S B6255598 (4-methoxy-1-benzothiophen-5-yl)methanol CAS No. 1780461-17-7

(4-methoxy-1-benzothiophen-5-yl)methanol

Cat. No.: B6255598
CAS No.: 1780461-17-7
M. Wt: 194.3
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Description

This compound, also known by its molecular formula C10H10O2S, has a molecular weight of 194.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-1-benzothiophen-5-yl)methanol typically involves the reaction of 4-methoxybenzothiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the methanol group is introduced at the 5-position of the benzothiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzothiophene derivative without the methanol group.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 4-methoxy-1-benzothiophen-5-carboxylic acid.

    Reduction: 4-methoxybenzothiophene.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(4-methoxy-1-benzothiophen-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-methoxy-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methanol group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzothiophene: Lacks the methanol group, resulting in different chemical and biological properties.

    4-methoxy-1-benzothiophen-5-carboxylic acid: An oxidized form of (4-methoxy-1-benzothiophen-5-yl)methanol with distinct properties.

    4-methoxy-1-benzothiophen-5-ylamine: A derivative with an amine group instead of a methanol group.

Uniqueness

This compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1780461-17-7

Molecular Formula

C10H10O2S

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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